2'-Hydroxy-2,4,4,7,4'-pentamethylflavan

Melanogenesis inhibition Tyrosinase degradation Lysosomal mistargeting

Standard melanogenesis inhibitors (kojic acid, arbutin) directly block tyrosinase catalysis, confounding post-translational studies. 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan (Inulavosin, CAS 6022-36-2) circumvents this by redirecting tyrosinase to lysosomes for degradation at 5-15 µM in B16 cells, without affecting Tyrp1, Pmel17, or LGP85. • Selectively eliminates tyrosinase protein without catalytic inhibition. • Validated positive control for ichthyotoxicity (TLm 1.3 ppm, killifish) and antifungal screening. • Multi-target reference: lipoxygenase inhibitor with antioxidant activity in lipids. • Supplied with COA/HPLC; mg to g quantities available for global shipping.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 6022-36-2
Cat. No. B1219663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-2,4,4,7,4'-pentamethylflavan
CAS6022-36-2
Synonyms2'-hydroxy-2,4,4,7,4'-pentamethylflavan
inulavosin
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)C)(C)C)C)O
InChIInChI=1S/C20H24O2/c1-13-6-8-15(17(21)10-13)20(5)12-19(3,4)16-9-7-14(2)11-18(16)22-20/h6-11,21H,12H2,1-5H3
InChIKeyMXPGQUVVLMPLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inulavosin Identity & Procurement


2'-Hydroxy-2,4,4,7,4'-pentamethylflavan (also known as inulavosin, NSC 44176) is a synthetic pentamethyl-substituted flavan belonging to the flavonoid class of polyphenols [1]. It possesses a characteristic 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton with five methyl substituents and a single phenolic hydroxyl group, yielding a molecular formula of C₂₀H₂₄O₂ and a molecular weight of 296.41 g/mol [1][2]. Unlike many flavonoids that exert biological effects through direct enzyme inhibition or radical scavenging, inulavosin exhibits a distinct mechanism of action centered on the subcellular mistargeting of tyrosinase, leading to accelerated lysosomal degradation without affecting the enzyme's catalytic activity or transcription [3]. This compound has been identified in human blood as part of the exposome and demonstrates a unique combination of melanogenesis inhibitory, antibacterial, and fish toxin activities [1][4].

Pentamethylflavan scaffold with reported lysosomal tyrosinase mistargeting mechanism, distinct from direct enzyme inhibition.
Multi-target bioactive tool: supports melanogenesis pathway studies, piscicide screening, and arachidonic acid cascade research.
Characterized ichthyotoxicity reference with published TLm data; enables reproducible positive controls.

Why Inulavosin Has No Generic Substitute


Generic substitution with unsubstituted flavan, partially methylated analogs (e.g., 2,4,4-trimethylflavan), or conventional tyrosinase inhibitors (e.g., kojic acid, hydroquinone) is not scientifically valid for applications requiring inulavosin's specific phenotype. The pentamethyl substitution pattern of inulavosin is critical for its unique mechanism: while standard tyrosinase inhibitors such as kojic acid act by directly chelating the copper cofactor at the enzyme's active site, inulavosin does not inhibit tyrosinase enzymatic activity at all [1]. Instead, it redirects tyrosinase to lysosomes for degradation via interference with copper loading onto apo-tyrosinase, a mechanism that leaves other melanosomal proteins (Tyrp1, Pmel17, LGP85) unaffected [1][2]. Structure-activity relationship (SAR) analyses confirm that both the hydroxyl group and the specific methyl substitution array are indispensable for this inhibitory activity [2]. Furthermore, inulavosin's capacity to form well-defined crystalline inclusion complexes with small organic molecules (e.g., 1,4-dioxan, nitroxide spin labels) is a property not shared by less methylated flavan analogs, making it irreplaceable for solid-state host-guest chemistry and EPR spin-labeling studies [3].

Unsubstituted flavan Lacks the 2'-hydroxyl and pentamethyl pharmacophore essential for lysosomal mistargeting; mechanism may not transfer.
Kojic acid / Arbutin Direct tyrosinase catalytic inhibitors; melanin suppression via active-site blockade, not protein degradation — pathway-response endpoints differ.
Phenylthiourea (PTU) Tyrosinase degradation proceeds through proteasomal/Golgi route and may affect broader melanosomal proteins; selectivity profile may not match.

Inulavosin Differentiation Evidence


Piscicidal Potency vs. α-Santalol

Inulavosin inhibits melanogenesis through a mechanism fundamentally distinct from that of conventional tyrosinase inhibitors such as kojic acid, hydroquinone, or arbutin. In B16 melanoma cells, inulavosin reduced melanin content without any effect on tyrosinase enzymatic activity or transcription [1]. Direct tyrosinase activity assays confirmed zero inhibition of L-DOPA oxidation, even at concentrations that substantially reduced cellular melanin [1]. In contrast, kojic acid inhibits mushroom tyrosinase with an IC₅₀ of approximately 50–100 µM (monophenolase) and ~30 µM (diphenolase) [2]. Inulavosin instead accelerated tyrosinase degradation in lysosomes, as demonstrated by the restoration of melanogenesis upon treatment with lysosomal protease inhibitors (leupeptin, E-64) but not proteasome inhibitors (MG-132) [1]. This mechanistic divergence is invaluable for research programs seeking to dissect melanogenesis pathways without confounding direct catalytic inhibition.

Piscicidal potency
Head-to-head
TLm 1.3 ppm (Inulavosin) vs 1.9 ppm (α-Santalol); 1.46-fold reported potency difference in killifish 24 h assay.
Supports piscicide screening reference context.
Killifish model; reproducibility across species to verify.
Melanogenesis inhibition Tyrosinase degradation Lysosomal mistargeting

Lysosomal Mistargeting vs. Direct Tyrosinase Inhibition

Inulavosin exhibits remarkable target selectivity among melanosomal membrane proteins. Immunofluorescence and Western blot analyses in B16 melanoma cells demonstrated that inulavosin treatment specifically eliminated tyrosinase from melanosomes and accelerated its degradation, whereas the levels of tyrosinase-related protein-1 (Tyrp1), Pmel17 (gp100), and LGP85 (lysosomal/endosomal marker) remained unchanged [1]. This contrasts with broad-spectrum melanogenesis inhibitors such as hydroquinone, which non-selectively damages melanocytes and degrades multiple melanosomal proteins, or N-butyldeoxygalactonojirimycin (NB-DGJ), which inhibits both tyrosinase and Tyrp1 maturation [2]. The selectivity profile is structurally governed: SAR studies of inulavosin benzo-derivatives confirmed that the hydroxyl group and specific methyl positions are critical for this selective degradation activity [3].

Melanogenesis mechanism
Class-level inference
Melanin reduction at 5–15 µM without in vitro tyrosinase inhibition; lysosomal mistargeting vs direct catalytic blockade by kojic acid/arbutin.
Supports melanogenesis pathway study decoupled from enzyme inhibition.
B16 melanoma cells; mechanism context may differ in primary melanocytes.
Tyrosinase selectivity Melanosomal protein degradation Target-specific inhibitor

Selective Tyrosinase Degradation

2'-Hydroxy-2,4,4,7,4'-pentamethylflavan forms well-defined crystalline inclusion complexes with small organic molecules, a property documented in two independent crystallographic studies. The compound crystallizes with 1,4-dioxan and water in a 2:1:2 stoichiometry (flavan:water:dioxan) in the triclinic space group P-1, with unit cell parameters a=8.164(1) Å, b=8.960(1) Å, c=14.644(1) Å, α=91.56(1)°, β=97.19(1)°, γ=103.37(1)° [1]. Notably, the phenolic OH of the flavan host engages in a hydrogen-bonded linkage to the dioxan guest via an intervening water molecule, rather than forming the typical hexameric hydrogen-bonded motif observed in many phenolic clathrates [1]. The compound also forms a 1:1 inclusion complex with the nitroxide spin label 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl (Tanol/Tempol), enabling oriented spin-label EPR and ENDOR studies—the nitrogen quadrupole tensor principal values were determined as +1.46, +0.11, and -1.57 MHz at -20°C [2][3]. In contrast, the less-methylated analog 2'-hydroxy-2,4,4-trimethylflavan (CAS 5026-12-0) has not been reported to form analogous crystalline inclusion complexes, presumably due to diminished van der Waals contact surface provided by the additional methyl groups at positions 7 and 4' .

Degradation selectivity
Cross-study comparable
Tyrosinase selectively degraded at 15 µM; Tyrp1, Pmel17, LGP85 unchanged. PTU lacks this documented selectivity breadth.
Supports tyrosinase-specific trafficking research.
Western blot evidence; broader melanosomal selectivity under further review.
Host-guest chemistry Inclusion compounds Crystal engineering

Lipoxygenase & Multi-Enzyme Inhibition

Inulavosin exhibits quantifiable fish toxicity with a 24-hour median tolerance limit (TLm) of 1.3 ppm (1.3 µg/mL), a value that has been used as a positive control benchmark in ichthyotoxicity studies of plant-derived sesquiterpenoids [1][2]. This activity is documented in the MeSH and NCBI supplementary concept records as one of the compound's three defining biological properties (alongside antibacterial and melanogenesis inhibitory activities) [3]. In a comparative study of Santalum album heartwood constituents, α-santalol exhibited TLm(24h) values comparable to the inulavosin positive control at 1.3 ppm, indicating the potency level [1]. By contrast, the less-methylated analog 2'-hydroxy-2,4,4-trimethylflavan has no reported fish toxicity data in the peer-reviewed literature or authoritative databases, and the majority of naturally occurring flavans lack documented ichthyotoxic activity [4].

Lipoxygenase & multi-enzyme
Class-level inference
Reported lipoxygenase inhibition; weak dihydroorotase IC50 5.20 × 10⁵ nM. Multi-target profile includes carboxylesterase, cyclooxygenase (weaker).
Supports arachidonic acid cascade research context.
Independent validation limited; pathway selectivity requires review.
Ichthyotoxicity Fish toxin Flavan bioactivity

SAR: Critical 2'-Hydroxyl & Methyl Groups

Inulavosin exhibits a calculated logP (octanol-water partition coefficient) of 4.98 and an extremely low aqueous solubility of 6.5 × 10⁻³ g/L (6.5 µg/mL) at 25°C, with a predicted pKa of 9.73 ± 0.40 [1]. This contrasts sharply with less-substituted flavans: 2'-hydroxy-2,4,4-trimethylflavan (C₁₈H₂₀O₂, MW 268.35) has a lower calculated logP (estimated ~4.2 based on fragment-based methods) and higher relative aqueous solubility . The melting point of inulavosin is 82–84°C, providing a crystalline solid handling advantage over more hydrophilic flavonoid analogs that are often hygroscopic amorphous solids . The topological polar surface area (TPSA) of 29.46 Ų further indicates high membrane permeability potential, differentiating it from polyhydroxylated flavans with TPSA values frequently exceeding 80 Ų [1].

SAR pharmacophore
Supporting evidence
2'-OH and pentamethyl groups critical for melanogenesis inhibition; docking shows hydrophobic cavity binding below Cu sites.
Structural determinants for copper chaperone targeting research.
No binding Ki reported; docking data to verify.
Lipophilicity Solubility Formulation compatibility

Copper Chaperone Interference Mechanism vs. Direct Tyrosinase Inhibitors

The 2014 SAR study of inulavosin and its benzo-derivatives established that inulavosin inhibits melanogenesis by competing with the copper chaperone responsible for loading copper into the active site of apo-tyrosinase, leading to accumulation of a conformationally defective copper-free tyrosinase that is recognized and routed to lysosomes for degradation [1]. This mechanism is categorically different from that of: (a) kojic acid, which chelates copper directly from the active site of mature, copper-loaded tyrosinase; (b) hydroquinone, which generates reactive quinones that non-specifically modify proteins; and (c) 1-phenyl-2-thiourea (PTU), which acts as a competitive inhibitor of the diphenolase activity [2]. SAR analysis of inulavosin revealed that removal of either the 2'-hydroxyl group or specific methyl substituents abolished the melanogenesis inhibitory activity, confirming a structure-specific pharmacophore [1]. This copper-chaperone-targeting mechanism represents a unique pharmacological intervention point in melanogenesis that is not accessible with any currently marketed hypopigmenting agent.

Copper loading Apo-tyrosinase Metallochaperone inhibition

Inulavosin Application Scenarios


Tyrosinase Trafficking in Melanosomes

Inulavosin is the tool compound of choice for laboratories studying the post-Golgi trafficking and degradation of tyrosinase. Unlike kojic acid or PTU, which directly inhibit catalytic activity, inulavosin leaves tyrosinase enzymatic activity intact while specifically rerouting the protein to lysosomes [1][2]. This property, validated by lysosomal inhibitor rescue experiments with leupeptin and E-64 (but not the proteasome inhibitor MG-132), makes it uniquely suited for pulse-chase experiments tracking tyrosinase fate, for CRISPR screens aimed at identifying lysosomal trafficking regulators, and for distinguishing proteasomal vs. lysosomal degradation pathways in melanosome biology [1].

Piscicidal & Antifungal Reference Standard

Inulavosin forms a well-characterized 1:1 crystalline inclusion complex with the nitroxide spin label Tanol (Tempol), providing a rigid, orientationally ordered matrix for electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopic studies [1][2]. The nitrogen quadrupole tensor of the oriented spin label has been precisely determined (principal values: +1.46, +0.11, -1.57 MHz), and the host-guest crystal structure is solved [1]. Researchers conducting high-resolution EPR distance measurements (DEER/PELDOR) or orientation-selective ENDOR require this specific host:guest system, for which no substitute flavan host with solved crystal structure and validated spin-label orientation exists [2].

Arachidonic Acid Cascade & Lipid Mediators

Environmental toxicology and natural product laboratories can employ inulavosin as a calibrated positive control in fish toxicity screening assays, given its established 24-hour TLm of 1.3 ppm [1][2]. This standardized value allows inter-laboratory comparison of ichthyotoxicity data for new plant isolates, synthetic compounds, or environmental samples, fulfilling a critical need for a commercially available, structurally defined reference standard with documented fish toxicity—a role for which no other flavan compound has equivalent published quantitative data [1].

Skin Whitening via Copper Chaperone Targeting

Inulavosin and its characterized benzo-derivatives serve as the foundational chemical series for drug discovery programs targeting the copper-loading step of tyrosinase maturation [1]. The SAR data confirming the essential role of the 2'-hydroxyl and specific methyl groups provides a defined pharmacophore for medicinal chemistry optimization [1]. Given that no other compound on the market or in advanced clinical development targets this specific mechanism—copper chaperone interference leading to lysosomal degradation of apo-tyrosinase—inulavosin is the mandatory starting point for any program seeking first-in-class inhibitors at this node of melanogenesis [1][2].

Application
Selection Property
Validation Focus
Melanosome tyrosinase trafficking research
Lysosomal mistargeting mechanism without direct catalytic inhibition
Selective tyrosinase degradation vs. Tyrp1, Pmel17 conservation
Piscicide & antifungal screening
Characterized ichthyotoxic reference with published potency data
Reproducibility of TLm across laboratories and test species
Arachidonic acid cascade research
Flavan-based lipoxygenase and ancillary enzyme inhibition profile
Pathway selectivity and independent assay confirmation
Copper chaperone targeting in melanogenesis
Pentamethyl substitution-dependent hydrophobic cavity binding
SAR-based scaffold validation for tyrosinase copper loading interference
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